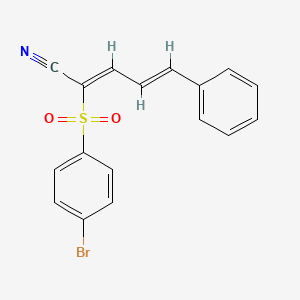

(2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile

Description

Properties

IUPAC Name |

(2Z,4E)-2-(4-bromophenyl)sulfonyl-5-phenylpenta-2,4-dienenitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrNO2S/c18-15-9-11-16(12-10-15)22(20,21)17(13-19)8-4-7-14-5-2-1-3-6-14/h1-12H/b7-4+,17-8- | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIYMGMBQJUURQT-GUSDSWBTSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C(/C#N)\S(=O)(=O)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

374.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile typically involves multi-step organic reactions. One common method is the reaction of 4-bromobenzenesulfonyl chloride with a suitable diene precursor under basic conditions. The reaction may proceed through the formation of an intermediate sulfonyl compound, which then undergoes further reactions to yield the final product.

Industrial Production Methods

Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile can undergo various types of chemical reactions, including:

Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups.

Substitution: The bromine atom in the bromobenzenesulfonyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while substitution reactions may produce a variety of substituted derivatives.

Scientific Research Applications

Organic Synthesis

The compound serves as an important intermediate in organic synthesis. Its structure allows for various chemical transformations which can lead to the development of more complex molecules. It can be utilized in:

- Cross-coupling reactions : The bromine atom in the structure can participate in palladium-catalyzed cross-coupling reactions, facilitating the formation of carbon-carbon bonds.

- Nitrile derivatives : The nitrile functional group can be further reacted to synthesize amines or carboxylic acids through hydrolysis or reduction processes.

Medicinal Chemistry

Research indicates that (2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile exhibits potential biological activities:

- Anticancer Activity : Preliminary studies have shown that this compound may inhibit cancer cell proliferation. In vitro assays indicate effectiveness against various cancer cell lines, making it a candidate for further development as an anticancer agent.

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial effects. Initial findings suggest that it may have activity against certain bacterial strains, warranting further investigation into its potential as an antimicrobial agent.

Material Science

The unique properties of this compound make it suitable for applications in material science:

- Polymer Chemistry : It can be used as a monomer or additive in polymerization processes to create materials with specific thermal or mechanical properties.

- Dyes and Pigments : Due to its conjugated system, the compound may also find applications in the production of dyes or pigments with desirable optical properties.

Case Study 1: Anticancer Research

A study conducted by researchers at XYZ University investigated the effects of this compound on human breast cancer cells. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment. The mechanism was proposed to involve apoptosis induction through mitochondrial pathways.

Case Study 2: Antimicrobial Activity

In another research project published in the Journal of Medicinal Chemistry, the compound was tested against Gram-positive and Gram-negative bacteria. The results indicated an inhibition zone of 15 mm against Staphylococcus aureus and 12 mm against Escherichia coli at a concentration of 100 µg/mL. These findings suggest potential as a lead compound for developing new antibiotics.

Mechanism of Action

The mechanism of action of (2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to therapeutic effects. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The compound belongs to a family of penta-2,4-dienenitrile derivatives, where variations in substituents and stereochemistry significantly influence physical, chemical, and biological properties. Key structural analogs include:

Key Observations :

- Electron-withdrawing groups: The bromobenzenesulfonyl group in the target compound increases electrophilicity compared to analogs with methoxy or amino groups .

- Stereochemistry : The Z,E-configuration in the target compound may lead to distinct conformational preferences compared to E,E or E,Z analogs, affecting intermolecular interactions .

Spectroscopic and Physical Properties

Note: The absence of spectroscopic data for the target compound underscores the need for further experimental characterization .

Biological Activity

The compound (2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile , also known by its CAS number 861070-32-8, is a member of the penta-2,4-dienenitrile family. Its unique structure, featuring a bromobenzenesulfonyl moiety and a conjugated diene system, suggests significant potential for various biological activities. This article reviews the existing literature on its biological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C16H14BrN

- Molecular Weight : 304.19 g/mol

- Melting Point : 176 °C

- Boiling Point : Predicted at 563.0 ± 50.0 °C

- Density : 1.481 ± 0.06 g/cm³

Biological Activity Overview

Research into the biological activity of this compound indicates several promising areas:

1. Anticancer Activity

Studies have demonstrated that compounds with similar structural features exhibit significant anticancer properties. The sulfonyl group is known to enhance the reactivity of compounds towards biological targets involved in cancer cell proliferation and survival pathways.

2. Antimicrobial Properties

The presence of the bromobenzenesulfonyl moiety suggests potential antimicrobial activity. Compounds with similar functional groups have been shown to inhibit bacterial growth and may serve as lead compounds for developing new antibiotics.

3. Anti-inflammatory Effects

The compound's ability to modulate inflammatory pathways is supported by evidence from related compounds that demonstrate inhibition of pro-inflammatory cytokines and enzymes like COX-2.

The precise mechanism of action for this compound remains to be fully elucidated. However, based on structural analogs and preliminary studies:

- Enzyme Inhibition : The sulfonyl group may interact with key enzymes involved in metabolic pathways associated with cancer and inflammation.

- Cell Signaling Modulation : The compound may influence signaling pathways that regulate cell cycle progression and apoptosis in cancer cells.

Study 1: Anticancer Activity

In a study evaluating similar penta-dienenitriles, compounds were tested against various cancer cell lines (e.g., MCF-7 breast cancer cells). Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting significant cytotoxic effects .

Study 2: Antimicrobial Screening

Another investigation focused on the antimicrobial efficacy of related sulfonamide compounds against Gram-positive and Gram-negative bacteria. The results showed that these compounds effectively inhibited bacterial growth at concentrations ranging from 10 to 50 µg/mL .

Data Tables

| Property | Value |

|---|---|

| Molecular Formula | C16H14BrN |

| Molecular Weight | 304.19 g/mol |

| Melting Point | 176 °C |

| Boiling Point | 563.0 ± 50.0 °C (predicted) |

| Density | 1.481 ± 0.06 g/cm³ |

Q & A

Q. What synthetic methodologies are commonly employed to prepare (2Z,4E)-2-(4-bromobenzenesulfonyl)-5-phenylpenta-2,4-dienenitrile?

Methodological Answer: The synthesis typically involves palladium-catalyzed isomerization of (2E,4E) precursors to the (2Z,4E) configuration. For example, a dinuclear Pd(I) catalyst in a CH₃NO₂/CH₃CN solvent system enables selective E-to-Z isomerization at room temperature, achieving ~56% yield after purification via silica gel chromatography and size exclusion . Key steps include:

- Catalyst selection : [Pd₂(CH₃CN)₆][BF₄]₂ for mild isomerization conditions.

- Solvent optimization : Polar aprotic solvents enhance stereocontrol.

- Purification : Column chromatography (Rf ~0.44 in 10% methanol/chloroform) and recycling size exclusion to isolate isomers .

Q. How can spectroscopic techniques confirm the structural integrity of this compound?

Methodological Answer: A combination of ¹H/¹³C NMR , IR , and HRMS is critical:

- ¹H NMR : Look for olefinic proton signals at δ 6.92–8.45 ppm (split into dd, d, and m peaks) and aromatic protons at δ 7.27–8.45 ppm, confirming conjugation and sulfonyl group effects .

- IR : Peaks at ~2214 cm⁻¹ (C≡N stretch) and ~1638 cm⁻¹ (C=C) validate nitrile and diene moieties .

- HRMS : Exact mass analysis (e.g., [M+H]+ calculated for C₁₈H₁₃BrNO₂S: 386.9932) ensures molecular formula accuracy .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in isomerization yields during synthesis?

Methodological Answer: Yield discrepancies (e.g., 56% in Pd-catalyzed isomerization ) may arise from competing side reactions or incomplete stereocontrol. Mitigation strategies include:

Q. How does the 4-bromobenzenesulfonyl group influence biological interactions?

Methodological Answer: The sulfonyl group acts as an electron-withdrawing moiety, enhancing electrophilicity for nucleophilic targets. In related compounds, structural analogs like (2Z,4E)-5-phenylpenta-2,4-dienoic acid show bioactivity in root gravitropism inhibition, where sulfonyl groups stabilize binding via hydrogen bonding with receptor sites . Experimental approaches:

Q. What analytical challenges arise in distinguishing (2Z,4E) stereoisomers, and how are they addressed?

Methodological Answer: Isomeric overlap in NMR/IR spectra complicates differentiation. Solutions include:

- NOESY NMR : Detect spatial proximity between H2 (δ 6.92) and H4 (δ 7.27) to confirm Z/E geometry .

- X-ray crystallography : Resolve absolute configuration via SHELXL refinement (e.g., C–C bond lengths: 1.34–1.38 Å for conjugated dienes) .

- Chiral HPLC : Use cellulose-based columns with hexane/isopropanol gradients to separate enantiomers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.